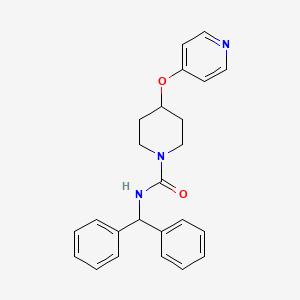

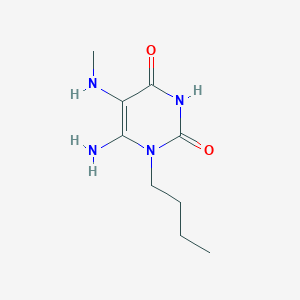

![molecular formula C15H18N2O2 B2891521 N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2202073-06-9](/img/structure/B2891521.png)

N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

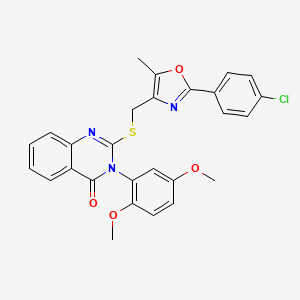

N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide, commonly known as CPMB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CPMB belongs to the class of benzamide derivatives and has been studied extensively for its ability to target specific biological pathways.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Applications :

- Research has explored synthetic routes for closely related compounds, such as the transformation of tertiary α-azidyl phenyl ketones into enamides through iron-catalyzed acyl migration, suggesting potential synthetic pathways for analogous compounds like N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide (Tonghao Yang et al., 2018).

- The development of novel piperidine derivatives with anti-acetylcholinesterase activity emphasizes the potential for designing compounds with specific biological activities. This highlights the importance of structural modifications in enhancing biological efficacy, which could be applicable to research on N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide (H. Sugimoto et al., 1990).

Biological Applications and Mechanistic Insights :

- The discovery and evaluation of small molecule histone deacetylase (HDAC) inhibitors for cancer therapy provide a framework for understanding how similar compounds, potentially including N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide, might interact with biological targets to modulate disease pathways (Nancy Z. Zhou et al., 2008).

Chemical Properties and Reactivity :

- The investigation of reactions involving N-benzoylthioamides and dinucleophilic reagents to form heterocycles illustrates the versatility of benzamide derivatives in synthesizing complex molecules, which could be relevant for the chemical manipulation of N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide (L. L. Whitfield et al., 1981).

Advanced Materials and Catalysis :

- The role of heteropolyacids in catalyzing the synthesis of benzamide derivatives under environmentally benign conditions showcases the potential for using green chemistry principles in the synthesis and modification of compounds similar to N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide (Karima Ighilahriz-Boubchir et al., 2017).

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-2-14(18)16-9-12-5-7-13(8-6-12)15(19)17-10-11-3-4-11/h2,5-8,11H,1,3-4,9-10H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPPGBRGVZOCSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=CC=C(C=C1)C(=O)NCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

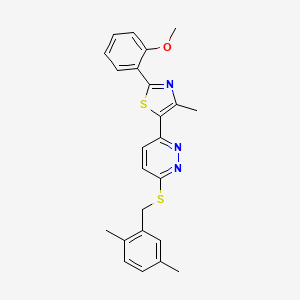

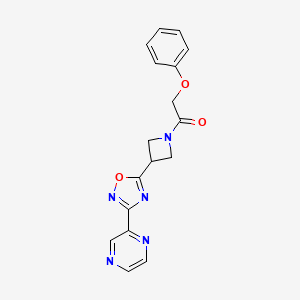

![4-(Benzyloxy)-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2891439.png)

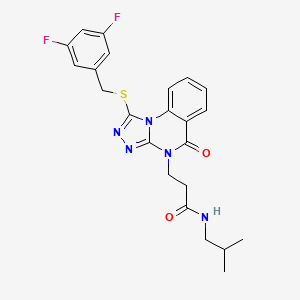

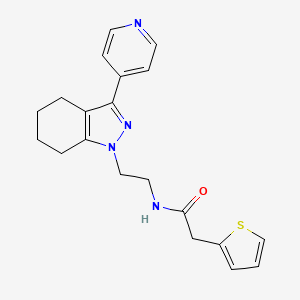

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)

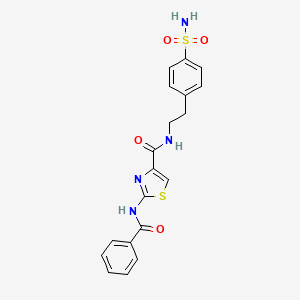

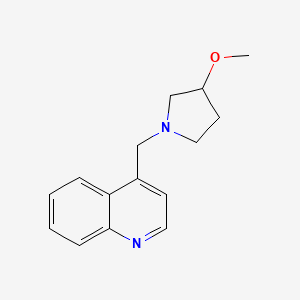

![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B2891446.png)

![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)

![3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2891454.png)